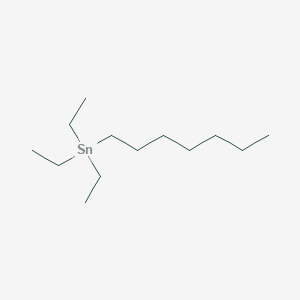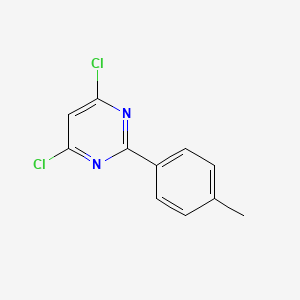
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 4,6-dichloropyrimidine is reacted with 4-methylphenylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the 4-methylphenyl group .
Chemical Reactions Analysis
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific nucleophiles or coupling partners used in the reactions.
Scientific Research Applications
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the 4-methylphenyl group and has different reactivity and biological activities.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, leading to different substitution patterns and applications.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a 4-methylphenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.1 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
InChI Key |
SPGOAFUOMCIVDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydronaphthalen-2-one](/img/structure/B1642373.png)
![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)
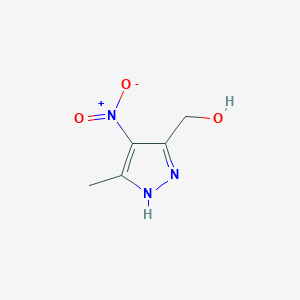
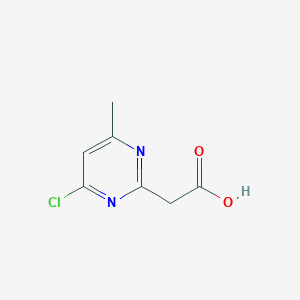
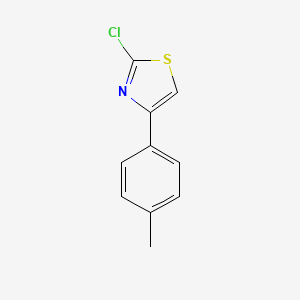
![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)
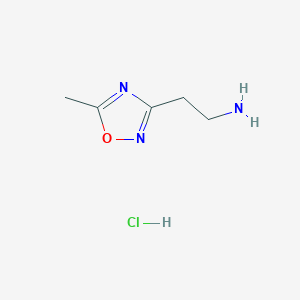

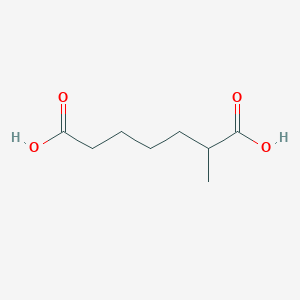
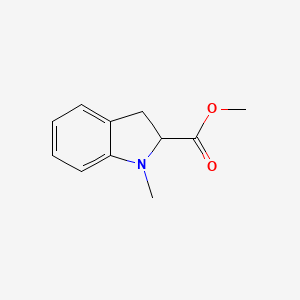
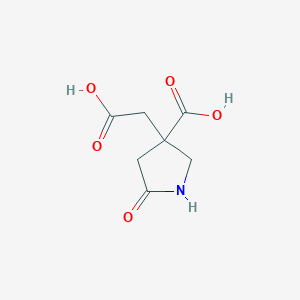
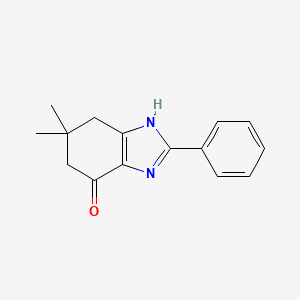
![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)
